molecular formula C14H20ClNO2 B1414845 2-chloro-N-(ethoxymethyl)-N-(2-propylphenyl)acetamide CAS No. 1050884-65-5

2-chloro-N-(ethoxymethyl)-N-(2-propylphenyl)acetamide

Cat. No. B1414845
M. Wt: 269.77 g/mol
InChI Key: FXAQWRNJIWFTJC-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, and redox potential).


Scientific Research Applications

Metabolic Studies in Human and Rat Liver Microsomes

Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides, including 2-chloro-N-(ethoxymethyl)-N-(2-propylphenyl)acetamide (commonly known as acetochlor), in human and rat liver microsomes. This research demonstrated significant insights into the metabolic pathways and transformation products of acetochlor in both human and rat liver systems, highlighting the roles of various cytochrome P450 isoforms in these processes (Coleman, Linderman, Hodgson, & Rose, 2000).

Environmental Impact Studies

Kolpin et al. (1996) investigated the occurrence of acetochlor in the hydrologic system in the Midwestern United States. This study provided crucial data on the distribution of acetochlor in various environmental matrices, such as rain and stream samples, thereby contributing to the understanding of its environmental fate and transport (Kolpin, Nations, Goolsby, & Thurman, 1996).

Studies on Herbicide Metabolism in Plants

Breaux (1987) explored the initial metabolism of acetochlor in both tolerant and susceptible plant seedlings, revealing important aspects of the herbicide's phytotoxicity and detoxification mechanisms in different plant species. This research contributes to understanding the selective action of acetochlor at the biochemical level in various plant species (Breaux, 1987).

Biodegradation and Bioremediation Studies

Wang et al. (2015) investigated the N-Deethoxymethylation of acetochlor by Rhodococcus sp., identifying key enzymes involved in its biodegradation. This study provides insights into the potential use of microbial systems for the bioremediation of environments contaminated with acetochlor (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

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properties

IUPAC Name

2-chloro-N-(ethoxymethyl)-N-(2-propylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-3-7-12-8-5-6-9-13(12)16(11-18-4-2)14(17)10-15/h5-6,8-9H,3-4,7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAQWRNJIWFTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1N(COCC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(ethoxymethyl)-N-(2-propylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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